molecular formula C19H21Cl2NO2 B5148015 4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide

4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide

Cat. No. B5148015
M. Wt: 366.3 g/mol
InChI Key: AQUMYNHMXIFLSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide, also known as A-836,339, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have anti-inflammatory, analgesic, and anxiolytic effects.

Mechanism of Action

4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide increases the levels of endocannabinoids, which can lead to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide can have a range of biochemical and physiological effects. These include increased levels of endocannabinoids, decreased pain and inflammation, and reduced anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide in lab experiments is that it is a highly specific inhibitor of FAAH, which can lead to more accurate results. However, one limitation is that it can be difficult to obtain and is relatively expensive compared to other FAAH inhibitors.

Future Directions

There are several future directions for research on 4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide. One area of interest is its potential as a treatment for anxiety and depression. Other areas of research include its use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, and its potential as a treatment for addiction.
In conclusion, 4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide is a promising compound with potential therapeutic applications in the treatment of pain, inflammation, anxiety, and depression. Further research is needed to fully understand its mechanism of action and potential uses in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide involves the reaction of 2,4-dichlorophenol with 3-phenylpropylamine to form 2,4-dichlorophenyl-3-phenylpropylamine. This intermediate is then reacted with butyryl chloride to form the final product, 4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of pain and inflammation. Studies have shown that FAAH inhibitors, such as 4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide, can increase the levels of endocannabinoids, which are natural compounds in the body that have analgesic and anti-inflammatory effects.

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2NO2/c20-16-10-11-18(17(21)14-16)24-13-5-9-19(23)22-12-4-8-15-6-2-1-3-7-15/h1-3,6-7,10-11,14H,4-5,8-9,12-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUMYNHMXIFLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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